molecular formula C9H10ClFO2S B13271000 1-(3-Fluorophenyl)propane-2-sulfonyl chloride

1-(3-Fluorophenyl)propane-2-sulfonyl chloride

Cat. No.: B13271000
M. Wt: 236.69 g/mol
InChI Key: MMMKGXSNNUAIQP-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)propane-2-sulfonyl chloride is an organic compound with the molecular formula C9H10ClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further substituted with a fluorophenyl group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)propane-2-sulfonyl chloride typically involves the reaction of 3-fluorophenylpropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Fluorophenylpropane+Chlorosulfonic Acid1-(3-Fluorophenyl)propane-2-sulfonyl chloride+HCl\text{3-Fluorophenylpropane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} 3-Fluorophenylpropane+Chlorosulfonic Acid→1-(3-Fluorophenyl)propane-2-sulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions, such as temperature control and the use of catalysts, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)propane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonamide under specific conditions.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonyl Fluorides: Formed by reduction or oxidation reactions

Scientific Research Applications

1-(3-Fluorophenyl)propane-2-sulfonyl chloride finds applications in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)propane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion). The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluorophenyl)propane-1-sulfonyl chloride
  • 1-(4-Fluorophenyl)propane-2-sulfonyl chloride
  • 1-(3-Chlorophenyl)propane-2-sulfonyl chloride

Uniqueness

1-(3-Fluorophenyl)propane-2-sulfonyl chloride is unique due to the presence of the fluorine atom on the phenyl ring, which can influence the compound’s reactivity and properties. The fluorine atom can enhance the compound’s stability and alter its electronic characteristics, making it distinct from other sulfonyl chlorides.

Properties

Molecular Formula

C9H10ClFO2S

Molecular Weight

236.69 g/mol

IUPAC Name

1-(3-fluorophenyl)propane-2-sulfonyl chloride

InChI

InChI=1S/C9H10ClFO2S/c1-7(14(10,12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3

InChI Key

MMMKGXSNNUAIQP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)F)S(=O)(=O)Cl

Origin of Product

United States

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